molecular formula C13H34O11Si2 B14377294 Carbonic acid;3-trimethoxysilylpropan-1-ol CAS No. 88321-12-4

Carbonic acid;3-trimethoxysilylpropan-1-ol

Cat. No.: B14377294
CAS No.: 88321-12-4
M. Wt: 422.57 g/mol
InChI Key: WXXPSLMMYSMWPM-UHFFFAOYSA-N
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Description

Carbonic acid;3-trimethoxysilylpropan-1-ol is a compound that combines the properties of carbonic acid and 3-trimethoxysilylpropan-1-ol. This compound is known for its unique chemical structure, which includes both a carbonic acid moiety and a trimethoxysilyl group. It is used in various scientific and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;3-trimethoxysilylpropan-1-ol typically involves the reaction of 3-trimethoxysilylpropan-1-ol with carbonic acid derivatives. One common method is the reaction of 3-trimethoxysilylpropan-1-ol with phosgene (carbonyl chloride) in the presence of a base, such as pyridine, to form the desired compound. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;3-trimethoxysilylpropan-1-ol undergoes various types of chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.

    Condensation: The compound can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.

    Substitution: The carbonic acid moiety can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.

Major Products Formed

    Hydrolysis: Silanol derivatives.

    Condensation: Siloxane polymers or networks.

    Substitution: Substituted carbonic acid derivatives.

Scientific Research Applications

Carbonic acid;3-trimethoxysilylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of carbonic acid;3-trimethoxysilylpropan-1-ol involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in various applications, such as surface modification and the formation of siloxane-based materials. The carbonic acid moiety can also participate in reactions with nucleophiles, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethoxysilyl)-1-propanethiol: Similar in structure but contains a thiol group instead of a hydroxyl group.

    3-(Trimethoxysilyl)-1-propanamine: Contains an amine group instead of a hydroxyl group.

    3-(Trimethoxysilyl)-1-propanol: Lacks the carbonic acid moiety.

Uniqueness

Carbonic acid;3-trimethoxysilylpropan-1-ol is unique due to the presence of both a carbonic acid moiety and a trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its ability to form strong bonds with different substrates and its reactivity with nucleophiles set it apart from similar compounds.

Properties

CAS No.

88321-12-4

Molecular Formula

C13H34O11Si2

Molecular Weight

422.57 g/mol

IUPAC Name

carbonic acid;3-trimethoxysilylpropan-1-ol

InChI

InChI=1S/2C6H16O4Si.CH2O3/c2*1-8-11(9-2,10-3)6-4-5-7;2-1(3)4/h2*7H,4-6H2,1-3H3;(H2,2,3,4)

InChI Key

WXXPSLMMYSMWPM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCO)(OC)OC.CO[Si](CCCO)(OC)OC.C(=O)(O)O

Origin of Product

United States

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